molecular formula C5H4BrClN2 B1320968 5-bromo-2-(chloromethyl)Pyrimidine CAS No. 944900-08-7

5-bromo-2-(chloromethyl)Pyrimidine

Cat. No.: B1320968
CAS No.: 944900-08-7
M. Wt: 207.45 g/mol
InChI Key: QSWREPDNZURRPS-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, where the bromine atom is substituted at the 5th position and a chloromethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(chloromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-(chloromethyl)pyrimidine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis method where the organic amine is catalyzed to react at a relatively low temperature. This method is advantageous due to its safety, high efficiency, and energy conservation .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives of pyrimidine.

    Coupling Products:

Scientific Research Applications

5-Bromo-2-(chloromethyl)pyrimidine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 5-Bromo-2-(isopropylamino)pyrimidine
  • 5-Bromo-2-(2-thienyl)pyridine
  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWREPDNZURRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608672
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-00-8, 944900-08-7
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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